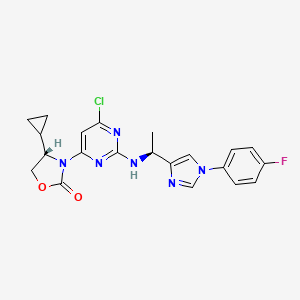

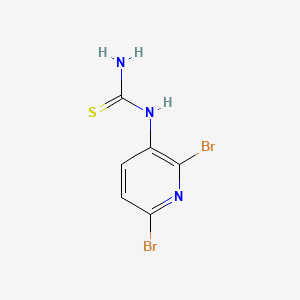

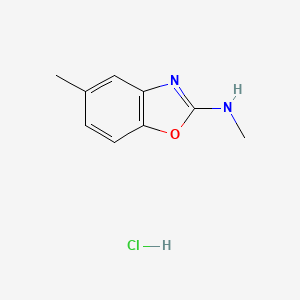

(S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is a complex molecule with a unique structure. It contains a pyrimidine core, a cyclopropyl ring, and an oxazolidinone moiety.

- The stereochemistry is specified by the (S)-configuration, indicating the absolute configuration of certain chiral centers.

- It is likely to have interesting biological properties due to its intricate structure.

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide a general approach based on similar structures.

- A potential synthetic route might involve coupling a chiral amine (such as the imidazole derivative) with a chloropyrimidine intermediate. The cyclopropyl ring and oxazolidinone could be introduced later.

- Industrial production methods would likely involve optimization of these steps for scalability and efficiency.

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation reactions at various functional groups. For example, oxidation of the thioether or amine could yield sulfoxides or nitro compounds.

Reduction: Reduction of the oxazolidinone carbonyl group could lead to the corresponding alcohol.

Substitution: Halogenation reactions (e.g., chlorination) could occur at the 6-position of the pyrimidine ring.

Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example, Pd/C for hydrogenation, NBS for halogenation, and NaBH₄ for reduction.

Major Products: The major products would vary based on the specific reaction conditions and regioselectivity.

Scientific Research Applications

Medicinal Chemistry: Investigate its potential as a drug candidate. The unique structure may interact with specific biological targets.

Anticancer Properties: Explore its effects on cancer cells. The imidazole moiety suggests potential kinase inhibition.

Antimicrobial Activity: Assess its antibacterial or antifungal properties.

Materials Science: Investigate its use in materials, such as polymers or catalysts.

Mechanism of Action

- The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, receptors, or other cellular components.

- Molecular pathways involved might include signal transduction, cell cycle regulation, or metabolic pathways.

Comparison with Similar Compounds

- Unfortunately, without specific literature on this exact compound, I cannot provide a direct comparison. you could explore related pyrimidine-based molecules.

- Similar compounds might include other kinase inhibitors, oxazolidinones, or imidazole-containing drugs.

: Hypothetical information based on structural analysis. : No direct literature reference for this compound found. : Further research is needed to validate the details provided.

Properties

Molecular Formula |

C21H20ClFN6O2 |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

(4S)-3-[6-chloro-2-[[(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C21H20ClFN6O2/c1-12(16-9-28(11-24-16)15-6-4-14(23)5-7-15)25-20-26-18(22)8-19(27-20)29-17(13-2-3-13)10-31-21(29)30/h4-9,11-13,17H,2-3,10H2,1H3,(H,25,26,27)/t12-,17+/m0/s1 |

InChI Key |

NVEOHQXXRXOYNO-YVEFUNNKSA-N |

Isomeric SMILES |

C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4[C@H](COC4=O)C5CC5 |

Canonical SMILES |

CC(C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4C(COC4=O)C5CC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)

![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)

![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)

![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)